

# Indazole Derivatives as Kinase Inhibitors: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-5-chloro-1*H*-indazole

Cat. No.: B1287449

[Get Quote](#)

The indazole scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs for the treatment of cancer and other diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide provides a comparative overview of the kinase inhibition profiles of various indazole derivatives, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

## Comparative Kinase Inhibition Profiles

The inhibitory activity of different indazole derivatives against a panel of kinases is summarized below. The data, presented as IC<sub>50</sub> values (the concentration required for 50% inhibition), highlights the diverse selectivity profiles achievable through modification of the core indazole structure.

| Indazole Derivative | Target Kinase | IC50 (nM)                | Compound Class/Notes                                 |
|---------------------|---------------|--------------------------|------------------------------------------------------|
| Axitinib            | VEGFR1        | 0.1                      | Multi-kinase inhibitor[2]                            |
| VEGFR2              | 0.2           |                          |                                                      |
| VEGFR3              | 0.1-0.3       |                          |                                                      |
| PDGFR $\beta$       | 1.6           |                          |                                                      |
| c-Kit               | 1.7           |                          |                                                      |
| PLK4                | 4.2 (Ki)      | Potent PLK4 inhibitor[5] |                                                      |
| Pazopanib           | VEGFR-2       | 30                       | Indazole-pyrimidine based[1]                         |
| Entrectinib         | ALK           | 12                       | 3-aminoindazole derivative[6]                        |
| Compound 109        | EGFR (T790M)  | 5.3                      | Structure-guided design[6]                           |
| EGFR                | 8.3           |                          |                                                      |
| Compound 99         | FGFR1         | 2.9                      | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative[6] |
| Compound 14d        | FGFR1         | 5.5                      | Phenyl-substituted indazole[1]                       |
| Compound 14c        | FGFR1         | 9.8                      | Phenyl-substituted indazole[1]                       |
| Compound 82a        | Pim-1         | 0.4                      | Pan-Pim kinase inhibitor[6]                          |
| Pim-2               | 1.1           |                          |                                                      |

|              |      |                                 |                                |
|--------------|------|---------------------------------|--------------------------------|
| Pim-3        | 0.4  |                                 |                                |
| Compound C05 | PLK4 | - (87.45% inhibition at 500 nM) | Selective PLK4 inhibitor[2][5] |
| PLK1         |      | - (15.32% inhibition at 500 nM) |                                |
| Aurora A     |      | - (31.45% inhibition at 500 nM) |                                |
| Compound 7mb | TrkA | 1.6                             | 3-vinylindazole derivative[7]  |
| TrkB         |      | 2.9                             |                                |
| TrkC         |      | 2.0                             |                                |

## Key Signaling Pathways

Indazole derivatives achieve their therapeutic effects by inhibiting kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indazole Derivatives as Kinase Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287449#comparing-kinase-inhibition-profiles-of-indazole-derivatives>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)